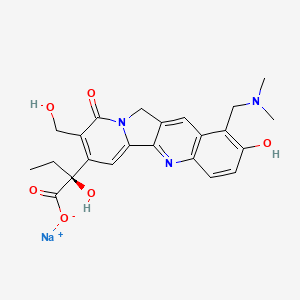
Deferasirox acyl-beta-D-glucuronide
Übersicht
Beschreibung
Synthesis Analysis
Deferasirox undergoes glucuronidation, transforming into its acyl-beta-D-glucuronide metabolite. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The synthesis of such acyl glucuronides can be chemically replicated using selective acylation techniques, where carboxylic acids are catalyzed to form the glucuronide metabolites, providing a method for the efficient synthesis of these compounds for research and development purposes (Perrie et al., 2005).
Molecular Structure Analysis
The molecular structure of Deferasirox acyl-beta-D-glucuronide involves the conjugation of Deferasirox with glucuronic acid. This conjugation significantly impacts its solubility and bioavailability. NMR and mass spectrometry techniques are essential tools for analyzing the molecular structure, providing insights into the metabolite's stability and reactivity.
Chemical Reactions and Properties
Deferasirox acyl-beta-D-glucuronide exhibits chemical reactivity characteristic of acyl glucuronides, such as intramolecular rearrangement and hydrolysis. These reactions can lead to the formation of protein adducts, implicating acyl glucuronides in adverse drug reactions. The stability and reactivity of these compounds are influenced by their structure, which can be studied through kinetic analysis and NMR spectroscopy.
Physical Properties Analysis
The physical properties of Deferasirox acyl-beta-D-glucuronide, such as solubility and stability, are crucial for its pharmacokinetic profile. These properties are determined by its molecular structure, particularly the glucuronic acid conjugation, which improves water solubility and facilitates renal and biliary excretion.
Chemical Properties Analysis
The chemical properties of Deferasirox acyl-beta-D-glucuronide, including its reactivity and stability, are influenced by the acyl glucuronide linkage. Studies on the reactivity of acyl glucuronides have shown that they can undergo acyl migration and form covalent bonds with proteins, potentially leading to toxicity (Bradshaw et al., 2020). Understanding these chemical properties is essential for assessing the safety and efficacy of Deferasirox and its metabolites.
Wissenschaftliche Forschungsanwendungen
Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients with transfusion-dependent anemias . The main pathway of Deferasirox metabolism is via glucuronidation to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) .
- Scientific Field : Pharmacology and Hematology .
- Application : Deferasirox is used to treat chronic iron overload in patients with transfusion-dependent anemias .
- Methods of Application : Deferasirox is administered orally once daily . The absorption, distribution, metabolism, and excretion of Deferasirox were investigated in adult beta-thalassemic patients .
- Results : Deferasirox and its iron complex accounted for 87% and 10%, respectively, of the radioactivity in plasma (area under the curve at steady state). Excretion occurred largely in the feces (84% of dose), and 60% of the radioactivity in the feces was identified as Deferasirox .
Safety And Hazards
Deferasirox was well tolerated in clinical trials, with the most common adverse events being gastrointestinal disturbances, skin rash, nonprogressive increases in serum creatinine, and elevations in liver enzyme levels . A significant increase in renal impairment risk was observed for both treatments and it was reversible under strict monitoring .
Zukünftige Richtungen
Deferasirox is the newest among three different chelators available to treat iron overload in iron-loading anaemias . Future research includes a better understanding of the relationship of serum ferritin to iron balance; the optimal target level and rate of decrease in serum ferritin to achieve a “soft landing,” as ferritin values fall below 500-1,000 microg/L; the use of surrogate markers, such as mT2*, to infer the likely effects on long-term survival; and the safety and efficacy of deferasirox when combined with other chelators .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCGZJLIVXVFPM-AWZWVWSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747432 | |
| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deferasirox acyl-beta-D-glucuronide | |
CAS RN |
1233196-91-2 | |
| Record name | Deferasirox acyl-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



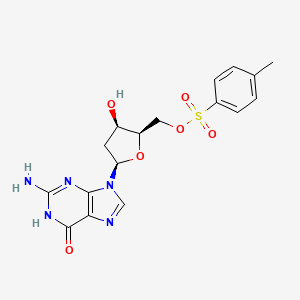
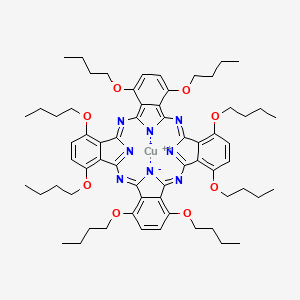
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

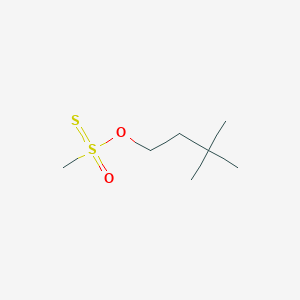

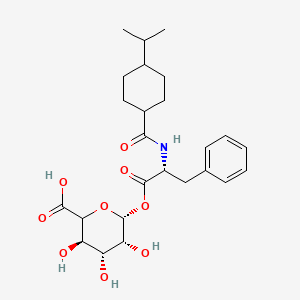

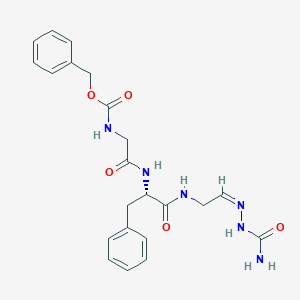


![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
